

HPLC analysis of 2,4,5-Trifluoro-3-methylbenzoic acid

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Compound of Interest

Compound Name: 2,4,5-Trifluoro-3-methylbenzoic acid

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An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of **2,4,5-Trifluoro-3-methylbenzoic acid**

Authored by: Gemini, Senior Application Scientist Abstract

This comprehensive application note provides a detailed, robust, and validated protocol for the quantitative analysis of **2,4,5-Trifluoro-3-methylbenzoic acid** using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and efficient way to determine the purity and concentration of this key fluorinated aromatic intermediate. The narrative explains the scientific rationale behind the selection of chromatographic parameters and provides a complete framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Analytical Rationale

2,4,5-Trifluoro-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid.[4] Its structural complexity, featuring an acidic functional group and multiple electron-withdrawing fluorine atoms, makes it a valuable building block in medicinal chemistry and materials science.

Accurate quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and evaluating the purity of final products.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such non-volatile, polar organic compounds.^[5] Specifically, Reversed-Phase (RP) HPLC, which separates analytes based on their hydrophobicity, is ideally suited for this molecule.^{[6][7]} The core analytical challenge is to achieve consistent retention and sharp, symmetrical peak shapes for an acidic compound. This is overcome by controlling the mobile phase pH to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and ensuring stable interaction with the non-polar stationary phase.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of logical method development.

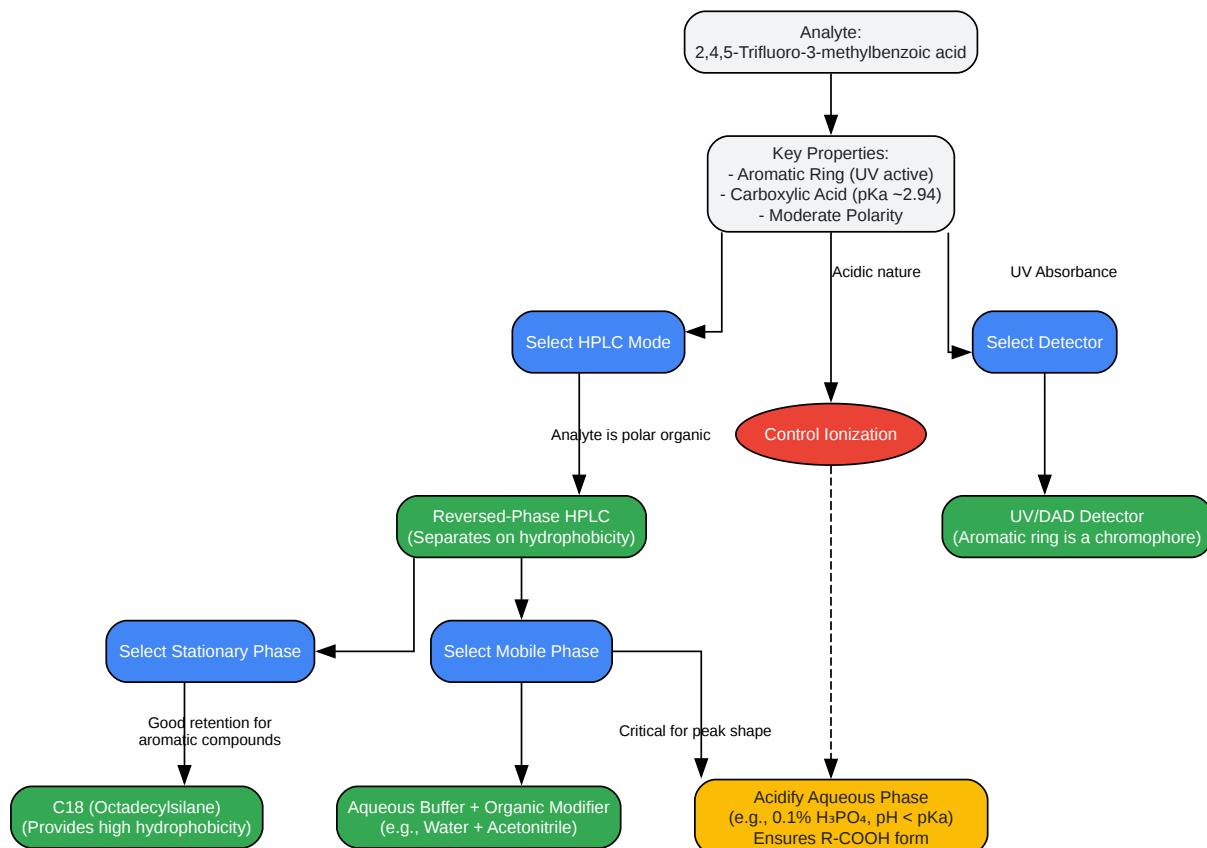
Property	Value	Source
Chemical Formula	C ₈ H ₅ F ₃ O ₂	[4]
Molecular Weight	190.12 g/mol	[4]
Predicted pKa	2.94 ± 0.10	[8]
Melting Point	103-105 °C	[8][9]
Structure	A benzoic acid molecule substituted with three fluorine atoms and one methyl group.	[4]

The predicted pKa of ~2.94 is the most critical parameter for this analysis.^[8] To ensure the analyte is in its non-ionized, more hydrophobic form (R-COOH rather than R-COO⁻), the mobile phase pH must be maintained significantly below this value. A pH of ≤ 2.5 is recommended to achieve consistent retention and optimal peak shape.

HPLC Method Development and Optimization

The selection of the stationary and mobile phases is dictated by the chemical nature of **2,4,5-Trifluoro-3-methylbenzoic acid**. The following diagram illustrates the decision-making

process for developing this method.



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Caption: Logic diagram for HPLC method development.

Optimized Chromatographic Conditions

The following conditions have been optimized to provide a rapid and robust separation with excellent peak symmetry.

Parameter	Recommended Setting
Instrument	Agilent 1260 Infinity II LC System or equivalent
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 0.1% (v/v) Phosphoric Acid in Water (55:45)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 254 nm
Run Time	10 minutes

Rationale for Parameter Selection:

- Stationary Phase (C18): A C18 column offers a high degree of hydrophobicity, providing strong retention for the aromatic core of the analyte.[10][11]
- Mobile Phase: The combination of acetonitrile and acidified water allows for fine-tuning of analyte retention. The 0.1% phosphoric acid maintains a low pH (~2.1), ensuring the carboxylic acid is fully protonated and well-retained.[12]
- Detector: A UV detector set at 254 nm provides good sensitivity for the aromatic ring. For higher specificity and peak purity analysis, a Diode Array Detector (DAD) is recommended to acquire the full UV spectrum.[10][13]

Experimental Protocols

Protocol 1: Preparation of Solutions

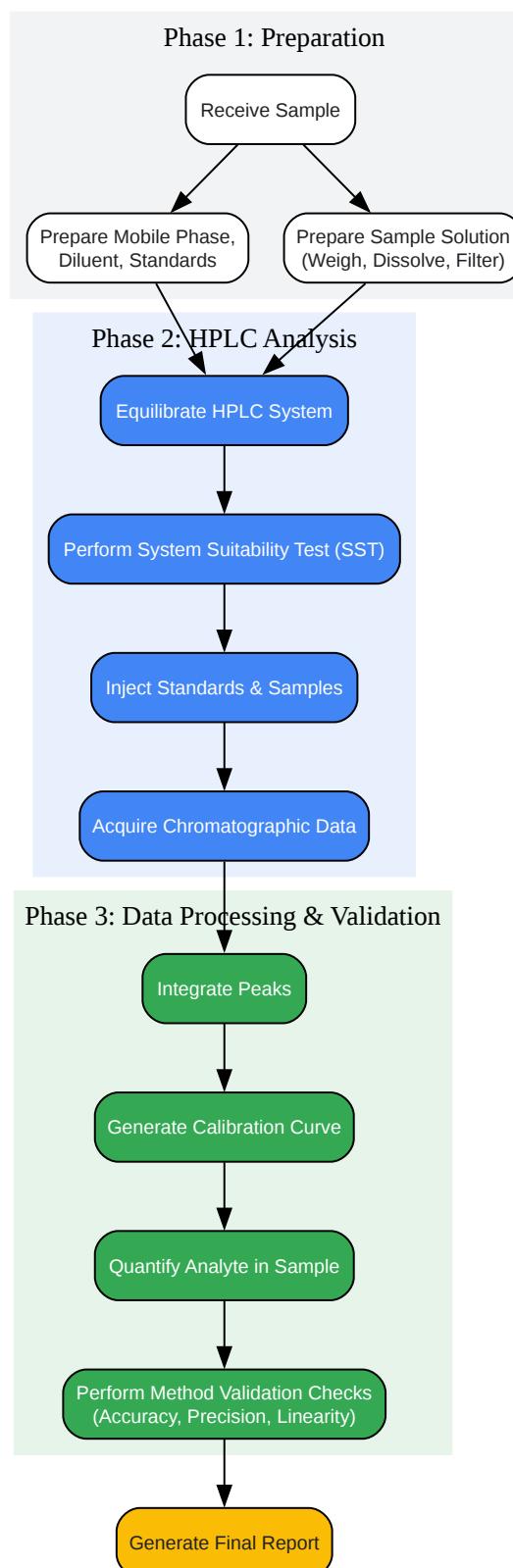
- Mobile Phase (1 L): Carefully add 1.0 mL of concentrated phosphoric acid (85%) to 999 mL of HPLC-grade water. This constitutes the aqueous component (0.1% H₃PO₄). To prepare

the final mobile phase, mix 550 mL of HPLC-grade acetonitrile with 450 mL of the prepared aqueous component. Filter through a 0.45 μ m membrane filter and degas for 15 minutes in an ultrasonic bath.

- Diluent: Prepare a mixture of Acetonitrile:Water (50:50 v/v) to be used for dissolving standards and samples.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 50 mg of **2,4,5-Trifluoro-3-methylbenzoic acid** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used to construct the calibration curve.
- Sample Solution (e.g., 50 μ g/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask. Dissolve and dilute with the diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 μ m syringe filter before injection.

Analytical Workflow and Method Validation

The entire analytical process, from sample receipt to final report, follows a structured and validated workflow. This ensures data integrity and reliability.



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Caption: End-to-end analytical workflow diagram.

Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose.[\[2\]](#) The following parameters should be assessed according to ICH Q2(R1) guidelines.[\[3\]](#)[\[14\]](#)

System Suitability Test (SST)

Purpose: To verify that the chromatographic system is adequate for the intended analysis.

Protocol: Inject the 50 µg/mL working standard solution six consecutive times. Acceptance Criteria:

Parameter	Acceptance Limit
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (%RSD) of Peak Area	$\leq 2.0\%$
Relative Standard Deviation (%RSD) of Retention Time	$\leq 1.0\%$

Specificity

Purpose: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradation products.

Protocol: Inject the diluent (blank), a placebo sample (if applicable), and a sample solution spiked with known impurities. Acceptance Criteria: The blank and placebo injections should show no significant peaks at the retention time of the analyte. The analyte peak should be resolved from all other peaks with a resolution (Rs) of > 2.0 .

Linearity

Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response. Protocol: Inject the calibration standards (1 to 100 µg/mL) in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

Parameter	Acceptance Limit
Correlation Coefficient (r^2)	≥ 0.999
Y-intercept	Should be close to zero

Accuracy (Recovery)

Purpose: To determine the closeness of the measured value to the true value. Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration, which is 50 $\mu\text{g/mL}$). Analyze these samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Spike Level	Theoretical Conc. ($\mu\text{g/mL}$)	Measured Conc. ($\mu\text{g/mL}$)	% Recovery
80%	40.0	(Result)	(Result)
100%	50.0	(Result)	(Result)
120%	60.0	(Result)	(Result)

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

- Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst.
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Acceptance Criteria: The %RSD for the set of measurements should not exceed 2.0%.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Introduce small variations to the method parameters one at a time and analyze a standard solution.

- Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
- Column Temperature: ± 2 °C (28 °C and 32 °C)
- Mobile Phase Composition: $\pm 2\%$ absolute in the organic modifier (e.g., 53:47 and 57:43 ACN:Aqueous) Acceptance Criteria: The system suitability parameters must still be met, and the peak area should not change significantly.

Conclusion

The described isocratic RP-HPLC method provides a simple, rapid, and reliable means for the quantitative analysis of **2,4,5-Trifluoro-3-methylbenzoic acid**. The method is built on sound chromatographic principles, primarily the control of mobile phase pH to ensure reproducible retention of the acidic analyte. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, ensures that the method is fit for its intended purpose in quality control and research environments, delivering data of high integrity, accuracy, and precision.

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